molecular formula C12H6BrFN2 B2464662 2-Bromo-7-fluorophenazine CAS No. 2366994-10-5

2-Bromo-7-fluorophenazine

Cat. No.: B2464662
CAS No.: 2366994-10-5
M. Wt: 277.096
InChI Key: QQQFKJMBSPIPKJ-UHFFFAOYSA-N
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Description

2-Bromo-7-fluorophenazine is a chemical compound with the molecular formula C12H6BrFN2 . It has an average mass of 277.092 Da and a monoisotopic mass of 275.969818 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H6BrFN2), average mass (277.092 Da), and monoisotopic mass (275.969818 Da) .

Scientific Research Applications

Antitumoral Applications

  • Development of Antitumoral Agents: 2-Amino-7-fluorophenazine 5,10-dioxide (FNZ), a derivative of 2-Bromo-7-fluorophenazine, shows potential anticancer activity, particularly on hypoxic tumors. Nanoformulations using polymeric micelles have been developed to enhance the bioavailability of FNZ, showing significant tumor weight reduction in murine breast cancer models (Lecot et al., 2021).

Biochemical Detection

  • ICT-Based Fluorescent Probe Development: A ratiometric fluorescent probe was designed for detecting hydrazine, a highly toxic chemical, using a bromo moiety for recognition. This probe could be applied in biological and water samples, indicating potential utility in environmental monitoring (Zhu et al., 2019).

Chemopreventive Agents

  • Cancer Chemopreventive Potential: The compound 2-bromo-1-hydroxyphenazine, structurally similar to this compound, has shown activity against NF-κB. This has led to the development of various phenazine analogues, some displaying potential as cancer chemopreventive agents due to their impact on enzymes like quinone reductase 1 and 2 (Conda-Sheridan et al., 2010).

Educational and Research Laboratory Use

  • Laboratory Experiments in Education: Phenazine derivatives, including those structurally related to this compound, have been used in educational settings for demonstrating drug metabolism and activation, particularly in the context of cancer therapy (Lavaggi et al., 2013).

Optical Properties in Fluorophores

  • Development of Fluorophores: Compounds like indolizino[3,2-c]quinolines, synthesized via oxidative Pictet-Spengler cyclization with a 2-bromo group, demonstrate unique optical properties. These properties make them suitable for use as fluorescent probes in aqueous systems (Park et al., 2015).

Solubility Enhancement and Drug Delivery

  • Improving Drug Solubility: Poly(amidoamine) and Poly(propylenimine) dendrimers were explored for enhancing the solubility of 7-bromo-2-hydroxy-phenazine N5,N10-dioxide, a compound with potential antitumoral activity. This approach could improve the therapeutic application of phenazine derivatives (Dib et al., 2019).

Neuroleptic Activity

  • Potential Central Nervous System Agents: Compounds including 2-(4-methyl-1-piperazinyl)-3-(4-fluorophenyl)-5H-1-benzazepine dihydrochloride, related to this compound, have shown neuroleptic-like activity, suggesting their utility in treating disorders related to the central nervous system (Hino et al., 1988).

Future Directions

While specific future directions for 2-Bromo-7-fluorophenazine are not mentioned in the search results, phenazines are a class of nitrogen-containing heterocyclic compounds of wide interest. They have shown potential in biotechnological roles based on their ability to shuffle electrons and have also displayed antibiotic, antitumor, and anti-parasitic activity .

Properties

IUPAC Name

2-bromo-7-fluorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQFKJMBSPIPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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